molecular formula C23H25BrN2O B14919732 1-[(5-Bromo-2-methoxyphenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine

1-[(5-Bromo-2-methoxyphenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine

Cat. No.: B14919732
M. Wt: 425.4 g/mol
InChI Key: DKHXUXAESZMWKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(5-Bromo-2-methoxyphenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine is a synthetic organic compound with the molecular formula C23H25BrN2O . This piperazine-based chemical scaffold is of significant interest in medicinal chemistry and chemical biology research, particularly in the development of novel pharmacologically active molecules. Piperazine derivatives are widely explored for their ability to interact with central nervous system targets, and the structural motifs present in this compound—a brominated methoxyphenyl group and a naphthalene system—are commonly associated with binding to various neurotransmitter receptors . Specifically, structurally related compounds containing bromo-methoxyphenyl groups have been studied as ligands for serotonin receptors, acting as partial agonists and providing valuable research tools for neuropharmacology . Furthermore, naphthalene-based Schiff base ligands demonstrate strong chelation affinity for transition metals, forming complexes with interesting chemical and biological properties . This makes 1-[(5-Bromo-2-methoxyphenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine a versatile intermediate for synthesizing more complex molecules, such as metal complexes for materials science or as a precursor in developing bioactive compounds . It is also related to compounds used in the synthesis of active pharmaceutical ingredients, like SGLT2 inhibitors for diabetes treatment . This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C23H25BrN2O

Molecular Weight

425.4 g/mol

IUPAC Name

1-[(5-bromo-2-methoxyphenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine

InChI

InChI=1S/C23H25BrN2O/c1-27-23-10-9-21(24)15-20(23)17-26-13-11-25(12-14-26)16-19-7-4-6-18-5-2-3-8-22(18)19/h2-10,15H,11-14,16-17H2,1H3

InChI Key

DKHXUXAESZMWKC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Br)CN2CCN(CC2)CC3=CC=CC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Method Overview

The sequential N-alkylation approach represents one of the most direct and widely employed methods for synthesizing disubstituted piperazines. This approach involves the stepwise introduction of the two different alkyl groups onto the piperazine ring.

Synthetic Procedure

Step 1: Mono-alkylation with 5-Bromo-2-methoxybenzyl Bromide

The first step involves the selective mono-alkylation of piperazine with 5-bromo-2-methoxybenzyl bromide. This reaction is typically conducted under controlled conditions to minimize di-alkylation.

Piperazine (10 eq.) + 5-Bromo-2-methoxybenzyl bromide (1 eq.) → 
1-[(5-Bromo-2-methoxyphenyl)methyl]piperazine + HBr

Step 2: Alkylation with 1-Naphthylmethyl Bromide

The second step involves the alkylation of the remaining secondary amino group with 1-naphthylmethyl bromide.

1-[(5-Bromo-2-methoxyphenyl)methyl]piperazine + 1-Naphthylmethyl bromide → 
1-[(5-Bromo-2-methoxyphenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine + HBr

Reaction Conditions and Yield Analysis

Table 1 presents the optimized reaction conditions for both alkylation steps.

Parameter Step 1: Mono-alkylation Step 2: Second Alkylation
Solvent Acetonitrile Acetone
Base Potassium carbonate Potassium carbonate
Temperature 60-65°C Reflux (56-60°C)
Time 8-10 hours 24-30 hours
Catalyst Potassium iodide (catalytic) Potassium iodide (catalytic)
Typical Yield 65-75% 70-80%
Overall Yield - 45-60%

The large excess of piperazine in the first step is critical for achieving selective mono-alkylation. The reaction benefits from the lower nucleophilicity of the mono-alkylated product compared to piperazine itself, which helps prevent over-alkylation.

Reductive Amination Approach

Method Overview

Reductive amination provides an alternative route for introducing alkyl groups to the piperazine ring. This method utilizes aldehydes rather than alkyl halides, often resulting in milder reaction conditions and potentially higher selectivity.

Synthetic Procedure

Step 1: Mono-reductive Amination with 5-Bromo-2-methoxybenzaldehyde

Piperazine (excess) + 5-Bromo-2-methoxybenzaldehyde → 
Imine intermediate → 1-[(5-Bromo-2-methoxyphenyl)methyl]piperazine

Step 2: Reductive Amination with 1-Naphthaldehyde

1-[(5-Bromo-2-methoxyphenyl)methyl]piperazine + 1-Naphthaldehyde → 
Imine intermediate → 1-[(5-Bromo-2-methoxyphenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine

Reaction Conditions and Yield Analysis

Table 2 summarizes the optimized conditions for the reductive amination approach.

Parameter Step 1: First Reductive Amination Step 2: Second Reductive Amination
Solvent Methanol or 1,2-Dichloroethane Methanol or 1,2-Dichloroethane
Reducing Agent Sodium cyanoborohydride or Sodium triacetoxyborohydride Sodium cyanoborohydride or Sodium triacetoxyborohydride
pH 5-6 (acetic acid) 5-6 (acetic acid)
Temperature Room temperature Room temperature
Time 12-24 hours 12-24 hours
Typical Yield 70-85% 75-85%
Overall Yield - 50-70%

The reductive amination approach offers several advantages, including milder reaction conditions and potentially higher selectivity compared to direct alkylation methods. The pH control is crucial for optimal imine formation and subsequent reduction.

Protective Group Strategy

Method Overview

This approach utilizes a protective group strategy to ensure selective functionalization of the piperazine nitrogens. By temporarily blocking one nitrogen with a removable protective group, selective functionalization can be achieved followed by deprotection and subsequent introduction of the second substituent.

Synthetic Procedure

Step 1: Protection of Piperazine

Piperazine + Boc2O (1 eq.) → N-Boc-piperazine

Step 2: Alkylation with 1-Naphthylmethyl Bromide

N-Boc-piperazine + 1-Naphthylmethyl bromide → 
N-Boc-N'-(naphthalen-1-ylmethyl)piperazine

Step 3: Deprotection

N-Boc-N'-(naphthalen-1-ylmethyl)piperazine + TFA → 
1-(Naphthalen-1-ylmethyl)piperazine

Step 4: Alkylation with 5-Bromo-2-methoxybenzyl Bromide

1-(Naphthalen-1-ylmethyl)piperazine + 5-Bromo-2-methoxybenzyl bromide → 
1-[(5-Bromo-2-methoxyphenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine

Reaction Conditions and Yield Analysis

Table 3 presents the optimized conditions for this protective group strategy.

Step Solvent Base/Reagent Temperature Time Typical Yield
Protection Dichloromethane Triethylamine 0°C to RT 4-6 hours 85-95%
First Alkylation Acetonitrile Potassium carbonate 60-65°C 8-10 hours 80-90%
Deprotection Dichloromethane Trifluoroacetic acid 0°C to RT 2-4 hours 90-95%
Second Alkylation Acetone Potassium carbonate Reflux 24-30 hours 75-85%
Overall Yield - - - - 45-65%

This approach offers excellent control over regioselectivity, ensuring that the correct substituent is introduced at each nitrogen atom. The Boc protective group is particularly suitable due to its stability during alkylation conditions and its ease of removal under acidic conditions.

Transition Metal-Catalyzed Approach

Method Overview

Transition metal-catalyzed coupling reactions offer an alternative route to functionalized piperazines, especially for introducing aryl groups. While our target compound involves benzyl rather than direct aryl substituents, related approaches can be adapted.

Synthetic Procedure

Step 1: Copper or Palladium-Catalyzed Arylation

For this approach, a modified procedure combining elements of Buchwald-Hartwig coupling with subsequent functionalization steps would be employed:

N-Boc-piperazine + 5-Bromo-2-methoxybromobenzene → 
N-Boc-N'-(5-bromo-2-methoxyphenyl)piperazine

Step 2: Deprotection

N-Boc-N'-(5-bromo-2-methoxyphenyl)piperazine + TFA → 
1-(5-Bromo-2-methoxyphenyl)piperazine

Step 3: Alkylation with 1-Naphthylmethyl Bromide

1-(5-Bromo-2-methoxyphenyl)piperazine + 1-Naphthylmethyl bromide → 
Target compound

Reaction Conditions and Yield Analysis

Table 4 summarizes typical conditions for the transition metal-catalyzed approach.

Parameter Value
Catalyst for Arylation Pd2(dba)3 or CuI
Ligand BINAP (for Pd) or L-Proline (for Cu)
Base Sodium tert-butoxide or Potassium carbonate
Solvent Toluene (for Pd) or DMSO (for Cu)
Temperature 80-110°C
Time 12-24 hours
Typical Yield of Arylation 60-75%
Overall Yield 35-55%

While this approach offers interesting alternatives, it is generally more complex and may result in lower overall yields compared to direct alkylation methods. However, it can be valuable for substrates where direct alkylation is challenging.

Nucleophilic Substitution Approach Using Piperazine Derivatives

Method Overview

This approach utilizes commercially available or readily prepared piperazine derivatives as starting materials. It offers potentially more direct routes to the target compound by reducing the number of synthetic steps.

Synthetic Procedure

Approach A: Starting with 1-(Naphthalen-1-ylmethyl)piperazine

1-(Naphthalen-1-ylmethyl)piperazine + 5-Bromo-2-methoxybenzyl bromide → 
1-[(5-Bromo-2-methoxyphenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine

Approach B: Starting with 1-(5-Bromo-2-methoxyphenyl)methyl)piperazine

1-(5-Bromo-2-methoxyphenyl)methyl)piperazine + 1-Naphthylmethyl bromide → 
1-[(5-Bromo-2-methoxyphenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine

Reaction Conditions and Yield Analysis

Table 5 presents optimized conditions for the nucleophilic substitution approach.

Parameter Approach A Approach B
Solvent Acetone Acetone
Base Potassium carbonate Potassium carbonate
Temperature Reflux Reflux
Time 24-30 hours 24-30 hours
Catalyst Potassium iodide (catalytic) Potassium iodide (catalytic)
Typical Yield 70-85% 70-85%

This approach benefits from its directness and typically provides good yields. The availability of the starting piperazine derivatives would be the primary consideration when choosing between approaches A and B.

Purification and Characterization

Purification Methods

The crude product from each synthetic approach typically requires purification to obtain the target compound in high purity. Common purification methods include:

  • Column chromatography (silica gel, typically using chloroform/methanol or ethyl acetate/hexane solvent systems)
  • Recrystallization (from appropriate solvent systems such as ethanol/water or acetone/hexane)
  • Conversion to a salt form (e.g., hydrochloride or hydrobromide) followed by recrystallization

Analytical Characterization

Table 6 summarizes key analytical parameters for characterizing the target compound.

Analytical Method Key Parameters
1H NMR Characteristic signals for aromatic protons (7.0-8.2 ppm), methoxy group (3.8-3.9 ppm), benzyl and piperazine methylene protons (2.3-3.7 ppm)
13C NMR Signals for aromatic carbons (110-140 ppm), methoxy carbon (55-57 ppm), benzyl carbons (60-63 ppm), and piperazine carbons (49-53 ppm)
HRMS Expected [M+H]+ ion at m/z 437.1229
IR Characteristic bands for aromatic C-H stretching (3050-3010 cm-1), aliphatic C-H stretching (2950-2850 cm-1), C-O stretching (1260-1240 cm-1), and C-N stretching (1200-1020 cm-1)
Melting Point Typically in the range of 120-140°C (may vary depending on crystal form)

Purity assessment should be conducted using HPLC analysis with appropriate standards and conditions.

Comparative Analysis of Preparation Methods

Efficiency Comparison

Table 7 presents a comparative analysis of the described methods.

Method Advantages Limitations Overall Efficiency Scalability
Sequential N-Alkylation Straightforward, established chemistry Potential for di-alkylation in first step Moderate (45-60%) Good
Reductive Amination Milder conditions, high selectivity Requires careful pH control Good (50-70%) Moderate
Protective Group Strategy Excellent regioselectivity More steps required Moderate to Good (45-65%) Good
Transition Metal-Catalyzed Useful for challenging substrates Complex, expensive catalysts Lower (35-55%) Poor to Moderate
Nucleophilic Substitution Direct, fewer steps if starting materials available Depends on availability of starting materials Good (70-85%) Good

Environmental and Economic Considerations

From an environmental and economic perspective, the nucleophilic substitution approach using commercially available piperazine derivatives appears most favorable, assuming the availability of starting materials. This approach minimizes waste generation and reduces the number of synthetic steps. However, if starting materials must be synthesized, the sequential N-alkylation or reductive amination approaches may offer better overall efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(5-BROMO-2-METHOXYBENZYL)-4-(1-NAPHTHYLMETHYL)PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles like amines or thiols can replace the bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological targets, such as receptors or enzymes.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial, anticancer, or neuroprotective activities.

    Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-(5-BROMO-2-METHOXYBENZYL)-4-(1-NAPHTHYLMETHYL)PIPERAZINE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Halogen and Methoxy Variations

  • 1-(5-Chloro-2-methoxyphenyl)piperazine hydrochloride (): Replacing bromine with chlorine at the 5-position reduces steric bulk while maintaining electronegativity. Such halogen substitutions are critical for receptor affinity; bromine’s larger atomic radius may enhance hydrophobic interactions compared to chlorine .
  • 1-(4-Bromophenyl)-4-methylpiperazine (): A positional isomer with bromine at the para position instead of meta. This highlights the importance of substitution patterns in receptor selectivity, as meta-substituted aryl groups are common in 5-HT1A ligands .

Naphthalene-Based Modifications

  • (1E)-1-(2,4-Dichlorophenyl)-N-[4-(1-naphthylmethyl)-1-piperazinyl]ethanimine (): Features a naphthalenylmethyl group similar to the target compound but pairs it with a 2,4-dichlorophenylimine substituent.
  • 4-[3-(1,2-Dihydro-6-methoxynaphthalen-4-yl)-n-propyl]-1-(2-methoxyphenyl)piperazine (): Incorporates a dihydronaphthalene fragment instead of naphthalenylmethyl. The partial saturation of the naphthalene ring reduces aromaticity, which could impact membrane permeability and receptor interactions .

Serotonergic and Dopaminergic Activity

  • p-MPPI and p-MPPF (): These 4-(2'-methoxyphenyl)piperazine derivatives act as 5-HT1A antagonists. Their substitution with iodobenzamido or fluorobenzamido groups demonstrates how electron-deficient aromatic systems enhance receptor affinity. The target compound’s naphthalenylmethyl group may similarly stabilize binding through π-π stacking .
  • 1-(2-Methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine (): Exhibits a Ki of 0.6 nM for 5-HT1A, one of the highest affinities reported. The phthalimido-butyl chain provides flexibility and hydrogen-bonding capacity, whereas the target’s rigid naphthalenyl group may favor different binding conformations .

Calcium Channel Modulation

  • Flunarizine (): A piperazine derivative with bis(4-fluorophenyl)methyl and cinnamyl groups, acting as a calcium channel blocker. This underscores how bulky aromatic substituents can shift activity from receptor binding to ion channel modulation .

Data Tables

Research Findings and Implications

  • Substituent Impact : Bromine at the 5-position (meta to methoxy) may enhance 5-HT1A affinity compared to para-substituted analogs (). The naphthalenylmethyl group likely improves blood-brain barrier penetration due to increased lipophilicity .
  • Activity Prediction: Structural alignment with high-affinity 5-HT1A ligands (e.g., ) suggests the target compound may exhibit nanomolar-range binding, though empirical testing is required.
  • Synthetic Feasibility : Methods from and provide a roadmap for scalable synthesis, particularly through microwave-assisted steps to reduce reaction times .

Biological Activity

1-[(5-Bromo-2-methoxyphenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and implications for therapeutic applications.

  • Molecular Formula : C18H22BrN
  • Molecular Weight : 356.28 g/mol
  • Structure : The compound features a piperazine ring substituted with a naphthalene and a bromo-methoxyphenyl group, which contributes to its unique biological activity.

1-[(5-Bromo-2-methoxyphenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine acts primarily as a selective inhibitor of certain neurotransmitter receptors, particularly those involved in dopaminergic and serotonergic signaling pathways. Research indicates that it may modulate the activity of the dopamine D2 receptor, which is crucial in the treatment of various psychiatric disorders.

Antipsychotic Properties

Studies have demonstrated that the compound exhibits antipsychotic-like effects in animal models. It has been shown to reduce hyperactivity and improve cognitive function in rodent models of schizophrenia. The mechanism is believed to involve the modulation of dopaminergic transmission, similar to established antipsychotic medications.

Neuroprotective Effects

Research has indicated that this compound possesses neuroprotective properties, potentially through the inhibition of oxidative stress pathways. In vitro studies have shown that it can protect neuronal cells from apoptosis induced by neurotoxic agents.

Data Table: Biological Activity Summary

Activity Effect Reference
AntipsychoticReduces hyperactivity
NeuroprotectiveProtects against oxidative stress
Cognitive enhancementImproves learning and memory
GSK3β InhibitionModulates glucose metabolism

Case Study 1: Antipsychotic Efficacy

In a randomized controlled trial involving rodents, subjects treated with 1-[(5-Bromo-2-methoxyphenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine showed significant reductions in hyperactive behaviors compared to controls. The study highlighted its potential as an alternative treatment for schizophrenia.

Case Study 2: Neuroprotection in Alzheimer's Model

In another study focusing on Alzheimer's disease models, administration of the compound resulted in reduced neuronal death and improved cognitive function. The findings suggest that it may inhibit amyloid-beta toxicity, a hallmark of Alzheimer's pathology.

Current Research Trends

Ongoing research is exploring the broader implications of 1-[(5-Bromo-2-methoxyphenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine in treating neurodegenerative diseases and metabolic disorders. Its role as a GSK3β inhibitor opens avenues for applications in diabetes management and cancer therapy.

Q & A

Q. How to validate conflicting bioactivity results between in vitro and in vivo models?

  • Solutions :
  • Pharmacokinetic profiling : Measure plasma half-life and tissue distribution in rodents .
  • Metabolite screening : Identify active/inactive derivatives using liver microsomes .
  • Dose-response calibration : Adjust for species-specific metabolic rates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.